N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

CB2 receptor allosteric modulation fluorine positional SAR

Select CAS 868679-05-4 for its differentiated CB2R PAM SAR: the ortho‑fluorobenzyloxy N1 substituent and 3,4‑dimethylphenyl C3 amide define a distinct node within the 2‑oxopyridine‑3‑carboxamide landscape. The ortho‑F position alone can switch a compound between PAM, silent modulator, or inverse agonist; the 3,4‑dimethylphenyl motif introduces steric/electronic properties absent from cycloaliphatic or halogenated aromatic amide series. C5‑unsubstituted scaffold confirms allosteric mechanism—pharmacological profiles cannot be extrapolated from para‑F isomers or 5‑substituted analogs. Ideal for [³⁵S]GTPγS, cAMP, & β‑arrestin2 assays with CP55,940/WIN 55,212‑2. Request independent characterization data before purchase.

Molecular Formula C21H19FN2O3
Molecular Weight 366.392
CAS No. 868679-05-4
Cat. No. B2991455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
CAS868679-05-4
Molecular FormulaC21H19FN2O3
Molecular Weight366.392
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)C
InChIInChI=1S/C21H19FN2O3/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)27-13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25)
InChIKeyFHFOMCWWUJGQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868679-05-4): Structural Identity and Procurement-Relevant Class Context


N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868679-05-4; molecular formula C₂₁H₁₉FN₂O₃; MW 366.39 g/mol) is a synthetic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxamide chemical class [1]. This scaffold has been extensively characterized as a privileged chemotype for allosteric modulation of the cannabinoid CB2 receptor (CB2R), with the prototypical compound EC21a reported as the first synthetic CB2R positive allosteric modulator (PAM) and validated for antinociceptive efficacy in a murine neuropathic pain model [2]. The target compound differentiates itself from EC21a through two critical structural features: an ortho-fluorobenzyloxy substituent at the N1 position (EC21a bears a para-fluorobenzyl group) and a 3,4-dimethylphenyl carboxamide at the C3 position [1]. These modifications place the compound at a distinct node within the established structure–activity relationship (SAR) landscape of CB2R allosteric modulators, where the position of the fluorine atom on the benzyl moiety and the steric/electronic character of the C3 amide have been shown to govern allosteric efficacy, binding cooperativity with orthosteric agonists, and downstream signaling bias [3].

Why N-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 2-oxopyridine-3-carboxamide scaffold exhibits extreme sensitivity to subtle structural perturbations that render generic substitution scientifically indefensible. Published SAR data demonstrate that moving the fluorine atom from the para to the ortho position of the N1-benzyl group alone can determine whether a compound acts as a CB2R positive allosteric modulator, a silent allosteric modulator, or an allosteric inverse agonist [1]. Likewise, the nature of the C3 carboxamide substituent—aromatic vs. cycloaliphatic, and the specific substitution pattern on the phenyl ring—controls functional selectivity between G-protein (GTPγS) and β-arrestin2 signaling pathways [1]. The target compound's 3,4-dimethylphenyl amide motif occupies a distinct steric and electronic parameter space relative to the cycloheptane-carboxamide found in the reference PAMs A1 (SV-10a) and A5 (SB-13a), or the unsubstituted phenyl amide of earlier series members [2]. Furthermore, the absence of a C5 substituent on the pyridone ring—a position shown to act as a functionality switch between CB2R agonism and antagonism/inverse agonism—means this compound's pharmacological fingerprint cannot be extrapolated from 5-substituted analogs [3]. These multidimensional SAR dependencies mean that structurally adjacent compounds, including positional isomers such as N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, are expected to exhibit meaningfully divergent target engagement and functional profiles, making independent characterization essential prior to any procurement decision.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868679-05-4) Against Closest Comparators


Ortho-Fluorobenzyloxy vs. Para-Fluorobenzyl Pharmacophore: Positional Fluorine Effects on CB2R Allosteric Cooperativity

In the foundational SAR study of 2-oxopyridine-3-carboxamide CB2R allosteric modulators, Gado et al. (2021) demonstrated that shifting the fluorine substituent from the para position (as in EC21a) to the ortho position of the N1-benzyl group (as in derivatives A1/SV-10a and A5/SB-13a) is a key determinant of allosteric cooperativity with the orthosteric agonist CP55,940. Compounds bearing ortho-fluorine (A1) or ortho-chlorine (A5) on the N1-benzyl group exhibited positive allosteric modulator (PAM) behavior, enhancing CP55,940 efficacy in the [³⁵S]GTPγS binding assay, whereas EC21a with para-fluorobenzyl displayed a more complex mixed allosteric profile that varies across assay platforms [1]. The target compound CAS 868679-05-4 incorporates an ortho-fluorobenzyloxy moiety at N1, structurally aligning it with the ortho-substituted PAM series rather than the para-substituted EC21a series [2].

CB2 receptor allosteric modulation fluorine positional SAR

3,4-Dimethylphenyl Carboxamide vs. Cycloheptane-Carboxamide at C3: Steric and Electronic Differentiation Governing Signaling Bias

The C3 carboxamide substituent was shown by Gado et al. (2021) to profoundly influence CB2R functional selectivity. The lead PAMs A1 (SV-10a) and A5 (SB-13a), both bearing a cycloheptane-carboxamide at C3, demonstrated positive allosteric modulation of CP55,940-stimulated [³⁵S]GTPγS binding, β-arrestin2 recruitment, and cAMP inhibition. In contrast, compounds with aromatic carboxamide substituents at C3 within the same series exhibited divergent functional profiles, with some analogs losing PAM activity or displaying altered bias between G-protein and β-arrestin pathways [1]. CAS 868679-05-4 features a 3,4-dimethylphenyl carboxamide at C3—an aromatic substituent with distinct steric bulk (two methyl groups at meta and para positions) and altered electron-donating character compared to the cycloheptane-carboxamide of A1/A5 or the unsubstituted phenyl amides tested in the original EC21a series [1][2]. The 3,4-dimethyl substitution pattern introduces a calculated logP of 3.18 and a topological polar surface area (tPSA) of 66 Ų [3], positioning the compound at a differentiated physicochemical node relative to the cycloheptane amide series.

CB2 receptor signaling bias C3 amide SAR

Absence of C5 Substitution: Functionality-Switch Position Differentiates from 5-Substituted CB2R Ligands

Lucchesi et al. (2014) established that the C5 position of the 1,2-dihydro-2-oxopyridine-3-carboxamide scaffold acts as a critical functionality switch at the CB2 receptor. In that study, 5-substituted derivatives exhibited CB2R binding affinities in the low nanomolar range (Ki values as low as single-digit nM), but the direction of functional activity—agonism vs. inverse agonism—was governed by the nature of the C5 substituent [1]. CAS 868679-05-4 is unsubstituted at the C5 position (hydrogen), placing it in a distinct functional category from the 5-substituted analogs that dominate the published CB2R orthosteric ligand literature. The absence of a C5 substituent is a deliberate structural feature that avoids pre-committing the compound to orthosteric agonism or inverse agonism, thereby preserving the potential for pure allosteric modulation—a property consistent with the C5-unsubstituted EC21a scaffold and its derivatives [2].

CB2 receptor C5 substituent functional switch

Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Carboxamide and the Impact on Molecular Recognition

A directly comparable positional isomer exists for CAS 868679-05-4: N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, which differs solely in the methyl group arrangement on the phenyl carboxamide ring (2,4-dimethyl vs. 3,4-dimethyl) [1]. This single methyl positional shift alters the steric contour presented to the CB2R allosteric binding pocket, particularly the orientation of the ortho-methyl group relative to the amide NH, which can influence both the dihedral angle of the amide bond and the intramolecular hydrogen bonding pattern. While neither isomer has published CB2R activity data, the well-documented sensitivity of CB2R allosteric modulator SAR to amide substituent geometry—as evidenced by the differential activity of aromatic vs. cycloaliphatic amides in the Gado et al. (2021) series—predicts that these positional isomers will exhibit non-identical target engagement profiles [2].

positional isomerism dimethylphenyl SAR binding pocket complementarity

Recommended Research Application Scenarios for N-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868679-05-4)


CB2 Receptor Allosteric Modulator SAR Expansion: Probing the C3 Aromatic Amide Sub-Pocket

CAS 868679-05-4 is ideally suited as a tool compound for extending the SAR of CB2R allosteric modulators into aromatic C3 amide chemical space. The published allosteric modulator literature has focused predominantly on cycloaliphatic (cycloheptane) and halogenated aromatic amides at this position [1]. The 3,4-dimethylphenyl amide motif introduces a distinct combination of moderate steric bulk and electron-donating character (via two methyl groups) that has not been systematically explored. Researchers can deploy this compound in [³⁵S]GTPγS binding, cAMP inhibition, and β-arrestin2 recruitment assays—as established by Gado et al. (2021)—to determine whether the 3,4-dimethylphenyl substituent supports or abrogates CB2R PAM activity relative to the cycloheptane-carboxamide reference compounds A1 and A5 [1].

Ortho-Fluorobenzyloxy Pharmacophore Validation in CB2R Allosteric Probe Development

The ortho-fluorobenzyloxy N1 substituent genetically links CAS 868679-05-4 to the ortho-substituted PAM series (A1/SV-10a and A5/SB-13a) identified by Gado et al. (2021) as CB2R positive allosteric modulators [1]. This compound can serve as a scaffold-maturation intermediate for medicinal chemistry teams seeking to optimize drug-like properties (solubility, metabolic stability, CNS penetration) while retaining the ortho-fluorobenzyloxy pharmacophore. Systematic replacement of the C3 3,4-dimethylphenyl amide with bioisosteres can generate focused libraries for allosteric modulator lead optimization, with the parent compound serving as the synthetic and analytical reference standard.

Allosteric vs. Orthosteric CB2R Mechanism Deconvolution Using C5-Unsubstituted Scaffolds

Because CAS 868679-05-4 lacks substitution at the C5 position—the site demonstrated by Lucchesi et al. (2014) to control functionality switching between CB2R agonism and inverse agonism [2]—this compound is mechanistically categorized as a putative allosteric modulator rather than an orthosteric ligand. It can be used in combination with orthosteric CB2R agonists (e.g., CP55,940, WIN 55,212-2) in Schild-type analysis or allosteric ternary complex model fitting to quantify cooperativity factors (α and β values) [1]. This application is particularly valuable for laboratories studying the therapeutic potential of CB2R allosteric modulation in neuropathic pain, inflammation, or seizure models, where EC21a has already demonstrated in vivo proof-of-concept [3].

Physicochemical Property Benchmarking and Computational Docking Studies

With a calculated logP of 3.18, tPSA of 66 Ų, and a molecular weight of 366.39 g/mol [4], CAS 868679-05-4 occupies a favorable oral drug-like physicochemical space (compliant with Lipinski's Rule of Five: MW < 500, logP < 5, H-bond donors = 1 < 5, H-bond acceptors = 3 < 10). These properties, combined with its 3D structure available via the ZINC database, make it suitable for computational docking studies into the CB2R allosteric binding site model. Researchers can use this compound's distinct 3,4-dimethylphenyl conformation to test steric complementarity hypotheses against the allosteric pocket identified through mutagenesis and molecular dynamics simulations of EC21a-class modulators [1].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.